![molecular formula C14H19NO2 B14315169 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one CAS No. 106220-79-5](/img/structure/B14315169.png)
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is a chemical compound with the molecular formula C13H17NO It is known for its unique structure, which includes a cyclohexylamino group attached to a methoxy-substituted cyclohexa-2,4-dienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one typically involves the condensation of cyclohexylamine with a suitable aldehyde or ketone precursor. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to ensure high-quality product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclohexa-2,4-dienone derivatives.
Applications De Recherche Scientifique
6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- N-cyclohexylsalicylideneamine
- Phenol, 2-[(cyclohexylimino)methyl]-
Comparison: 6-[(Cyclohexylamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to similar compounds
Propriétés
Numéro CAS |
106220-79-5 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-(cyclohexyliminomethyl)-6-methoxyphenol |
InChI |
InChI=1S/C14H19NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
Clé InChI |
BXYDSRFFEYJXOP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)C=NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


phosphoryl}propanoic acid](/img/structure/B14315106.png)
![11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid](/img/structure/B14315112.png)
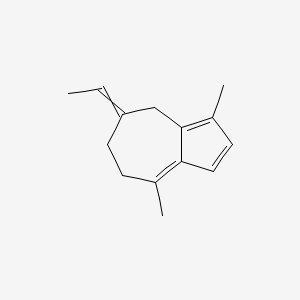
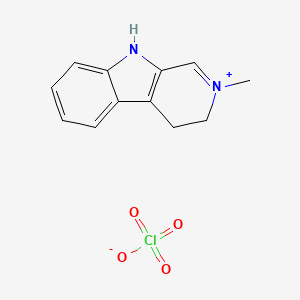
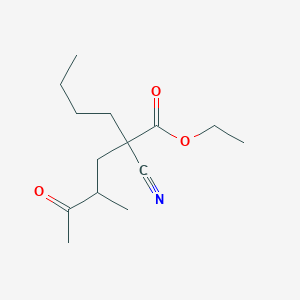
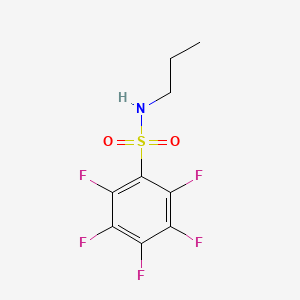
![N-[(Butan-2-yl)(ethyl)phosphoryl]-N-methylmethanesulfonamide](/img/structure/B14315141.png)
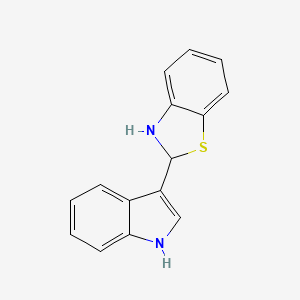
![2-[(Dihexylamino)methyl]phenol](/img/structure/B14315148.png)

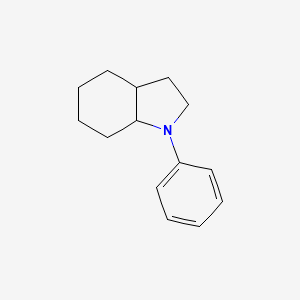
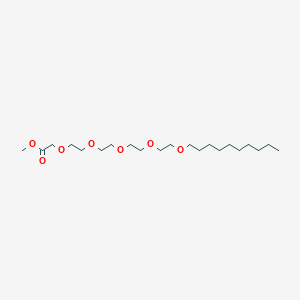
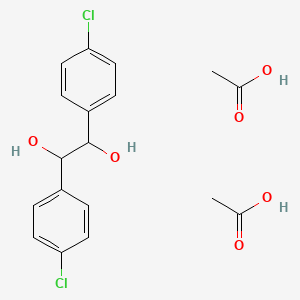
![1-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]benzene](/img/structure/B14315167.png)
